Tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate
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Description
“tert-Butyl N-(2-aminoethyl)carbamate”, also known as “N-Boc-ethylenediamine”, is a mono-protected derivative of ethylenediamine . It is used in the preparation of pharmacologically active analogues and the introduction of an ethylenediamine spacer .
Molecular Structure Analysis
The linear formula for “tert-Butyl N-(2-aminoethyl)carbamate” is (CH3)3COCONHCH2CH2NH2 . The molecular weight is 160.21 .
Physical And Chemical Properties Analysis
“tert-Butyl N-(2-aminoethyl)carbamate” has a refractive index of 1.458 (lit.) and a density of 1.012 g/mL at 20 °C (lit.) . It has a boiling point of 72-80 °C/0.1 mmHg (lit.) .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of ethylenediamine, which is often used as a building block in the synthesis of various pharmacologically active analogues . Therefore, its targets could potentially be diverse depending on the specific modifications and the biological context.
Mode of Action
As a derivative of ethylenediamine, it may interact with its targets through the amino groups, which can form hydrogen bonds and ionic interactions with biological macromolecules . These interactions can lead to changes in the conformation or activity of the target molecules.
Biochemical Pathways
Ethylenediamine derivatives are often involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The presence of the tert-butyl group may influence its bioavailability, as bulky groups can affect the compound’s solubility and permeability .
Result of Action
Given its structural similarity to ethylenediamine, it may have a variety of potential effects depending on its specific targets and the biological context .
properties
IUPAC Name |
tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)6-8(15)4-5-14/h8H,4-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYSNAOTKBCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCN)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-aminoethyl)-4,4-difluoropyrrolidine-1-carboxylate |
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